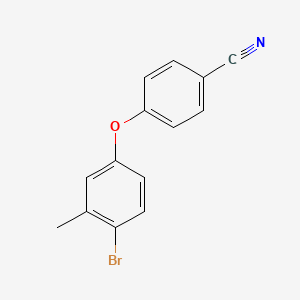
4-(4-Bromo-3-methylphenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-methylphenoxy)benzonitrile is an organic compound with the molecular formula C14H10BrNO It is a derivative of benzonitrile, where the phenyl ring is substituted with a bromo group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylphenoxy)benzonitrile typically involves the reaction of 4-bromo-3-methylphenol with 4-cyanophenol in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-3-methylphenoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-(4-substituted-3-methylphenoxy)benzonitrile derivatives.
Oxidation Reactions: Products include 4-(4-bromo-3-carboxyphenoxy)benzonitrile or 4-(4-bromo-3-formylphenoxy)benzonitrile.
Reduction Reactions: Products include 4-(4-bromo-3-methylphenoxy)benzylamine.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-methylphenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3-methylphenoxy)benzonitrile involves its interaction with specific molecular targets. The bromo and nitrile groups are key functional groups that can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological targets such as enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromo-3-formylphenoxy)benzonitrile
- 4-(4-Bromo-3-carboxyphenoxy)benzonitrile
- 4-(4-Bromo-3-methylphenoxy)benzylamine
Uniqueness
4-(4-Bromo-3-methylphenoxy)benzonitrile is unique due to the presence of both a bromo and a nitrile group on the phenyl ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C14H10BrNO |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
4-(4-bromo-3-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H10BrNO/c1-10-8-13(6-7-14(10)15)17-12-4-2-11(9-16)3-5-12/h2-8H,1H3 |
Clave InChI |
WNQAVBNUBNMZCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















